N-Hexadecyl-4-methoxy-N-phenylbenzamide
Description
N-Hexadecyl-4-methoxy-N-phenylbenzamide is a benzamide derivative characterized by a 4-methoxy-substituted benzoyl core, an N-phenyl group, and a long hexadecyl (C₁₆) alkyl chain attached to the nitrogen atom. Benzamide derivatives are widely studied for their biological activities, including roles as enzyme inhibitors, agrochemicals, and pharmaceuticals . The hexadecyl chain suggests enhanced lipophilicity, which may influence solubility, membrane permeability, and bioactivity compared to shorter-chain analogs.
Properties
CAS No. |
90097-42-0 |
|---|---|
Molecular Formula |
C30H45NO2 |
Molecular Weight |
451.7 g/mol |
IUPAC Name |
N-hexadecyl-4-methoxy-N-phenylbenzamide |
InChI |
InChI=1S/C30H45NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-26-31(28-20-17-16-18-21-28)30(32)27-22-24-29(33-2)25-23-27/h16-18,20-25H,3-15,19,26H2,1-2H3 |
InChI Key |
JFMWAYPKZREJLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexadecyl-4-methoxy-N-phenylbenzamide typically involves the reaction of 4-methoxybenzoic acid with hexadecylamine and phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Esterification: 4-methoxybenzoic acid is esterified with methanol in the presence of a strong acid catalyst to form methyl 4-methoxybenzoate.
Amidation: The ester is then reacted with hexadecylamine to form N-hexadecyl-4-methoxybenzamide.
Substitution: Finally, the benzamide is reacted with phenyl isocyanate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and purification techniques such as recrystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-Hexadecyl-4-methoxy-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of N-hexadecyl-4-methoxybenzylamine or N-hexadecyl-4-methoxybenzyl alcohol.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Scientific Research Applications
N-Hexadecyl-4-methoxy-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hexadecyl-4-methoxy-N-phenylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Key Structural Features
The compound’s structure can be compared to other benzamides in the evidence:
Key Observations :
- The hexadecyl chain in the target compound distinguishes it from most analogs, which feature shorter alkyl or aryl groups. This chain likely increases its logP value significantly, impacting solubility and bioavailability.
- The 4-methoxy group is common in benzamides (e.g., ), contributing to electronic effects on the aromatic ring.
Physicochemical Properties
Solubility and Lipophilicity
- This compound : Predicted to be highly lipophilic due to the C₁₆ chain, with poor aqueous solubility. Similar long-chain compounds (e.g., 4-N-Hexylbenzylamine in ) exhibit low polarity and preferential solubility in organic solvents.
- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide : Moderate lipophilicity (Cl and methyl groups balance polarity) .
- N-cyclohexylbenzamide: Intermediate solubility due to cyclohexyl’s nonpolar nature .
Thermal Properties
Spectral Data Comparison
IR Spectroscopy :
NMR Spectroscopy :
Potential Bioactivity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
